6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[de]isoquinoline core with nitro and trifluoromethyl substituents, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require strong acids like sulfuric acid for nitration and specialized reagents such as trifluoromethyl iodide for the trifluoromethylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzo[de]isoquinoline derivatives.
Scientific Research Applications
6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can affect cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dinitrobenzo[de]isochromene-1,3-dione
- 5-bromo-benzo[de]isochromene-1,3-dione
- 6-(3-hydroxy-3-methyl-but-1-ynyl)-benzo[de]isochromene-1,3-dione
Uniqueness
6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying complex chemical reactions and developing new materials with specific functionalities .
Properties
Molecular Formula |
C19H8F3N3O6 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
6,7-dinitro-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H8F3N3O6/c20-19(21,22)9-2-1-3-10(8-9)23-17(26)11-4-6-13(24(28)29)16-14(25(30)31)7-5-12(15(11)16)18(23)27/h1-8H |
InChI Key |
DJRYTRIRYDOGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)C(F)(F)F |
Origin of Product |
United States |
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